1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole
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Overview
Description
1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring substituted with benzyl, methoxyethylsulfonyl, and pyrrolidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation of the imidazole ring is achieved using benzyl halides in the presence of a base such as potassium carbonate.
Addition of the Methoxyethylsulfonyl Group: The methoxyethylsulfonyl group is introduced via sulfonylation reactions using methoxyethylsulfonyl chloride.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the imidazole ring with pyrrolidinylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidinylmethyl groups using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-(2-hydroxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole
- 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(morpholin-1-ylmethyl)imidazole
- 1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(piperidin-1-ylmethyl)imidazole
Uniqueness
1-Benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyethylsulfonyl group, in particular, enhances its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-24-11-12-25(22,23)18-19-13-17(15-20-9-5-6-10-20)21(18)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFUVMHBLCCPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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